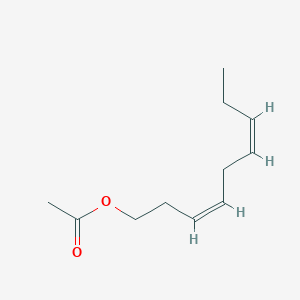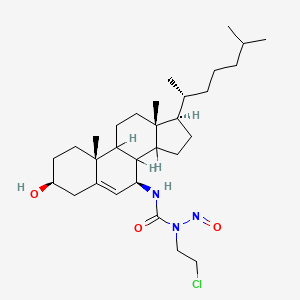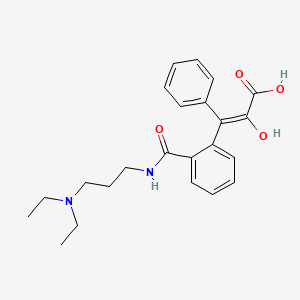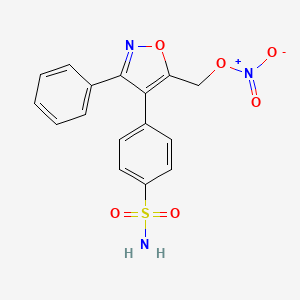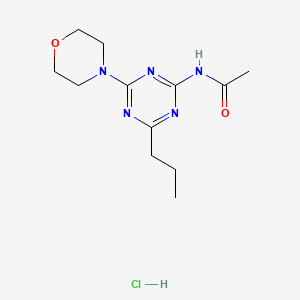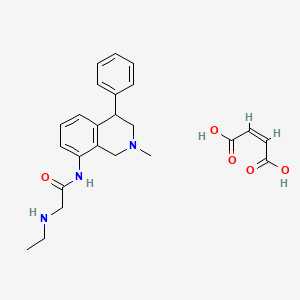
8-(((Ethylamino)acetyl)amino)-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(((Ethylamino)acetyl)amino)-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethylamino group, a phenyl group, and a tetrahydroisoquinoline core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(((Ethylamino)acetyl)amino)-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Ethylamino Group: This step involves the reaction of the tetrahydroisoquinoline core with ethylamine under controlled conditions.
Acetylation: The ethylamino group is then acetylated using acetic anhydride or acetyl chloride.
Formation of the Maleate Salt: Finally, the compound is reacted with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
8-(((Ethylamino)acetyl)amino)-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylamino and phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrahydroisoquinoline derivatives.
Applications De Recherche Scientifique
8-(((Ethylamino)acetyl)amino)-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-(((Ethylamino)acetyl)amino)-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-(((Methylamino)acetyl)amino)-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate
- 8-(((Propylamino)acetyl)amino)-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate
- 8-(((Butylamino)acetyl)amino)-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate
Uniqueness
8-(((Ethylamino)acetyl)amino)-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate is unique due to its specific ethylamino group, which can influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
91454-23-8 |
|---|---|
Formule moléculaire |
C24H29N3O5 |
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;2-(ethylamino)-N-(2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-yl)acetamide |
InChI |
InChI=1S/C20H25N3O.C4H4O4/c1-3-21-12-20(24)22-19-11-7-10-16-17(13-23(2)14-18(16)19)15-8-5-4-6-9-15;5-3(6)1-2-4(7)8/h4-11,17,21H,3,12-14H2,1-2H3,(H,22,24);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
GICCBFACEJZQLQ-BTJKTKAUSA-N |
SMILES isomérique |
CCNCC(=O)NC1=CC=CC2=C1CN(CC2C3=CC=CC=C3)C.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CCNCC(=O)NC1=CC=CC2=C1CN(CC2C3=CC=CC=C3)C.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


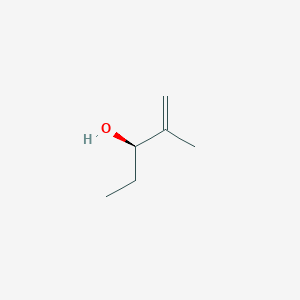
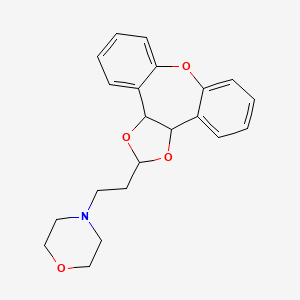
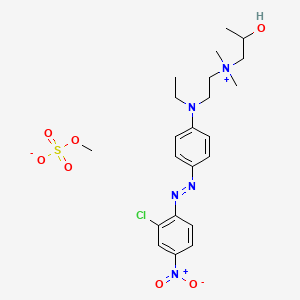
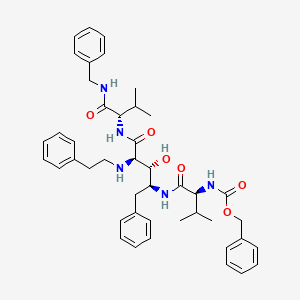


![acetic acid;hexanedioic acid;N-[2-(2-hydroxyethylamino)ethyl]octadecanamide;urea](/img/structure/B12773053.png)
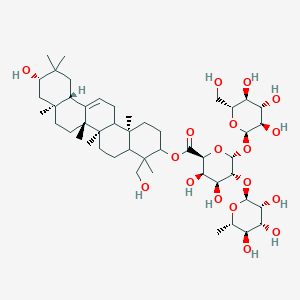
![[3-(3-phenoxypropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773070.png)
